Product packaging for (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol(Cat. No.:CAS No. 119707-74-3)

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

Cat. No.: B046020
CAS No.: 119707-74-3
M. Wt: 444.1 g/mol
InChI Key: BRTBEAXHUYEXSY-UHFFFAOYSA-N
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Description

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol is a derivative of 1,1'-bi-2-naphthol (B31242) (BINOL). The defining characteristic of this molecule is its axial chirality, which results from hindered rotation around the single bond connecting the two naphthalene (B1677914) rings. This restricted rotation gives rise to two stable, non-superimposable mirror-image isomers (enantiomers), of which the (S)-enantiomer is the focus here. The presence of bromine atoms at the 3 and 3' positions enhances its steric bulk and modifies its electronic properties, influencing its catalytic activity.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₂₀H₁₂Br₂O₂
Molecular Weight 444.12 g/mol
CAS Number 119707-74-3
Melting Point 256-260 °C
Appearance White to brown powder

| Optical Rotation ([α]²⁰/D) | -90° (c=1, MeOH) |

Atropisomerism is a type of stereoisomerism resulting from restricted rotation about a single bond, where the barrier to rotation is high enough to allow for the isolation of individual conformers. ntu.edu.sg This phenomenon is a source of axial chirality and is crucial in chiral chemistry for several reasons. nih.govwikipedia.org Unlike point chirality (centered on an atom), axial chirality is distributed along an axis. ntu.edu.sg Atropisomers can exist as enantiomers or diastereomers, each potentially exhibiting distinct chemical and physical properties. researchgate.net

The stability of atropisomers is a key factor in their application. nih.gov They are often classified based on their rotational energy barriers. nih.gov The ability to isolate and utilize stable atropisomers has significant implications in fields like medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities. nih.govresearchgate.net

1,1'-Bi-2-naphthol (BINOL) and its derivatives are a cornerstone of asymmetric synthesis and catalysis. acs.orgsigmaaldrich.comnih.gov Their C₂-symmetry and chiral backbone make them highly effective ligands for a wide range of metal-catalyzed reactions. mdpi.com The hydroxyl groups of BINOL can coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

The versatility of BINOLs is further enhanced by the ability to modify their structure. acs.org Introducing substituents at various positions on the naphthalene rings, such as the bromine atoms in Br-BINOL, allows for the fine-tuning of their steric and electronic properties. This modification can lead to improved enantioselectivity, reactivity, and solubility of the resulting catalysts. acs.org BINOL derivatives have been successfully employed in a vast array of asymmetric transformations, including reductions, oxidations, carbon-carbon bond-forming reactions, and cycloadditions. sigmaaldrich.com

Research involving this compound is primarily focused on its application as a chiral ligand and catalyst in asymmetric synthesis. Some of the key areas of investigation include:

Asymmetric Catalysis: this compound is used to prepare chiral catalysts for various enantioselective reactions. These include zinc-catalyzed hetero-Diels-Alder reactions, asymmetric propargylation of ketones, and syn-selective diastereoselective Petasis reactions. chemicalbook.comchemicalbook.com

Chiral Recognition: This compound can be used as a chiral solvating agent in NMR spectroscopy to determine the enantiomeric purity of other chiral molecules.

Ligand Development: Researchers continuously explore modifications of the Br-BINOL structure to develop new ligands with enhanced catalytic performance for specific asymmetric transformations. The bromine atoms can be substituted with other functional groups to further tune the ligand's properties.

Metal Complexation: Studies investigate the coordination of this compound with various metal ions to form well-defined chiral catalysts. For example, it is used to prepare chiral zirconium catalysts for asymmetric Strecker reactions. chemicalbook.comchemicalbook.com

The continued exploration of this compound and its derivatives promises to yield new and efficient methods for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12Br2O2 B046020 (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol CAS No. 119707-74-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-(3-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTBEAXHUYEXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347530
Record name 3,3'-Dibromo-1,1'-bi-2-naphthol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111795-43-8, 119707-74-3
Record name 3,3'-Dibromo-1,1'-bi-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3,3'-Dibromo-1,1'-bi-2-naphthol
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Record name (R)-3,3'-Dibromo-1,1'-bi-2-naphthol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations

Chemical Reactivity and Derivatization of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

This compound, often abbreviated as (S)-3,3'-Dibromo-BINOL, is a versatile chiral molecule whose reactivity is dominated by its hydroxyl groups and the strategically positioned bromine atoms. These functional groups allow for a wide range of chemical transformations, enabling the synthesis of a diverse library of derivatives for applications in asymmetric catalysis and materials science. The primary modes of reactivity include oxidation of the naphthol rings, reduction of the carbon-bromine bonds, substitution of the bromine atoms, and coordination of the hydroxyl groups to metal centers.

Oxidation Reactions (e.g., Formation of Quinones)

The naphthol rings of this compound are susceptible to oxidation, a reaction characteristic of phenolic compounds. Under appropriate oxidizing conditions, the binaphthol can be converted into the corresponding quinones. This transformation involves the oxidation of the hydroxyl groups and rearrangement of the aromatic system to form a diketone structure. The specific structure of the resulting quinone and the reaction conditions required can vary, but this pathway represents a key aspect of its chemical reactivity.

Reduction Reactions (e.g., Conversion to Parent BINOL)

The bromine atoms at the 3 and 3' positions can be removed through reduction reactions to yield the parent (S)-(-)-1,1'-bi-2-naphthol ((S)-BINOL). This transformation is a reductive dehalogenation, typically achieved using various reducing agents common in organic synthesis. This process allows for the strategic use of the dibromo-derivative as a precursor to the parent BINOL, where the bromine atoms might have been used to direct other synthetic steps or to modulate the compound's properties temporarily.

Substitution Reactions of Bromine Atoms

The bromine atoms on the (S)-3,3'-Dibromo-BINOL scaffold are key functional handles for derivatization. They can be replaced by a variety of other groups through several types of substitution reactions, most notably through metal-catalyzed cross-coupling reactions. These substitutions are critical for fine-tuning the steric and electronic properties of the BINOL ligand for specific applications.

The bromine atoms can be substituted with alkyl or aryl groups. While direct nucleophilic substitution is challenging, these transformations are typically accomplished via cross-coupling methodologies. The synthesis of 3,3'-diaryl-BINOLs, for instance, is a common objective, and starting from the 3,3'-dibrominated BINOL is a key synthetic strategy. reddit.com This approach involves reacting the dibromo-BINOL with an appropriate organometallic reagent containing the desired aryl group in the presence of a transition metal catalyst.

It is worth noting that alternative methods, such as the direct C-H arylation of the parent BINOL, have also been developed to access 3,3'-diaryl BINOLs. For example, a rhodium-catalyzed ortho-selective C-H arylation provides a direct, one-step route to these valuable compounds. nih.govresearchgate.net Similarly, cobalt-catalyzed C-H alkylation has been reported for introducing alkyl groups at the 3-position of BINOL carbamates. acs.orgnih.gov However, the cross-coupling of the dibromo-derivative remains a fundamental and widely used approach.

Cross-coupling reactions are among the most powerful tools for modifying the (S)-3,3'-Dibromo-BINOL structure. The carbon-bromine bonds are suitable for a variety of palladium-catalyzed reactions, such as Suzuki and Negishi couplings. reddit.com These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide array of substituents.

In a typical Suzuki coupling, the 3,3'-dibromo-BINOL (often with its hydroxyl groups protected, for example, as methyl ethers) is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. reddit.com This method is a well-established route for synthesizing 3,3'-diaryl-BINOL derivatives, which are highly effective ligands for many asymmetric catalytic reactions. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions.

Table 1: Examples of Cross-Coupling Strategies for 3,3'-Functionalized BINOLs

Reaction TypeStarting MaterialCoupling PartnerKey ReagentsProduct Type
Suzuki Coupling3,3'-Dibromo-BINOL derivativeArylboronic acidPalladium catalyst, Base3,3'-Diaryl-BINOL derivative
Negishi Coupling3,3'-Dibromo-BINOL derivativeOrganozinc reagentPalladium or Nickel catalyst3,3'-Disubstituted-BINOL derivative
Pd-Catalyzed C-H ArylationBINOL derivative (e.g., dipivalate)Diaryliodonium salt (Ar₂I⁺)Pd(OPiv)₂, HOTf3,3'-Diaryl-BINOL derivative

Formation of Metal Coordination Complexes

The two hydroxyl groups of this compound are positioned to act as a bidentate ligand, forming stable chelate complexes with a variety of metal ions. The formation of these metal complexes is fundamental to the use of BINOL derivatives as chiral ligands in asymmetric catalysis.

A prominent example is the in-situ preparation of a BINOLate-zinc complex from (S)-3,3'-Dibromo-BINOL and diethylzinc (Et₂Zn). organic-chemistry.org This complex has proven to be a highly efficient catalyst for the enantioselective hetero-Diels-Alder reaction between Danishefsky's diene and various aldehydes, producing chiral dihydropyranones in high yields and with excellent enantioselectivity (up to 98% ee). organic-chemistry.org The bromine atoms in the 3 and 3' positions are noted to be important for the catalyst's effectiveness, influencing its steric and electronic properties. organic-chemistry.org

Derivatives of 3,3'-disubstituted BINOLs have also been used to prepare dinuclear complexes with metals such as Co(II), Cu(II), Ni(II), Zn(II), Cd(II), and Hg(II). nih.gov The ability of the dibromo-BINOL ligand to coordinate with a range of transition metals underscores its importance in the development of novel chiral catalysts for various organic transformations. nih.govnih.gov

Chiral Recognition and Sensing

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol as a Chiral Solvating Agent (CSA)

This compound serves as an effective chiral solvating agent (CSA), a reagent that interacts with a pair of enantiomers to form transient diastereomeric complexes. These complexes exhibit distinct physicochemical properties, which can be detected by spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR). The formation of these diastereomers relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, between the CSA and the analyte enantiomers. researchgate.net The hydroxyl groups of the BINOL derivative can form hydrogen bonds, while the naphthyl rings create shielding effects that are crucial for enantiomeric discrimination. researchgate.net

The use of this compound allows for a straightforward and efficient method to determine the enantiomeric purity or enantiomeric excess (ee) of chiral compounds directly in an NMR tube. researchgate.net When the CSA is added to a solution of a racemic or enantioenriched analyte, it forms two different diastereomeric complexes, one with each enantiomer.

This association leads to a phenomenon where chemically equivalent protons in the original enantiomers become chemically non-equivalent in the diastereomeric complexes. As a result, a single proton signal in the ¹H NMR spectrum of the racemate splits into two distinct signals upon the addition of the CSA. The enantiomeric purity can then be calculated by integrating the areas of these separated signals. Research has demonstrated that the enantiomeric purity values obtained through this ¹H NMR method with (S)-3,3'-dibromo-1,1'-bi-2-naphthol show a strong correlation with those determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, confirming the accuracy of the technique. acs.orgnih.gov

Beyond quantifying enantiomeric purity, this compound is instrumental in assigning the absolute configuration of chiral molecules like flavanones. acs.orgnih.gov A systematic model has been developed based on the chemical shift differences (ΔδRS = δS - δR) of specific protons in the analyte upon interaction with the (S)-CSA.

For flavanones, the key protons observed are those at the C-3 position (H-3a and H-3e). A consistent trend is observed in the ¹H NMR spectra:

When a flavanone (B1672756) is mixed with the (S)-CSA , the H-3a proton of the (S)-flavanone resonates at a higher chemical shift (further downfield) than the H-3a proton of the (R)-flavanone . researchgate.net

Conversely, the H-3e proton of the (S)-flavanone resonates at a lower chemical shift (further upfield) than the H-3e proton of the (R)-flavanone . researchgate.net

This reliable correlation is due to the specific spatial arrangement of the diastereomeric complexes. In the complex formed between the (S)-CSA and the (R)-flavanone, the H-3a proton of the flavanone is more strongly shielded by the aromatic cone of one of the naphthyl rings of the CSA. researchgate.net This shielding effect causes its signal to appear at a lower chemical shift. By observing these predictable chemical shift differences, the absolute configuration of the flavanone can be unambiguously assigned. researchgate.net

Table 1: Chemical Shift Differences (ΔδRS in ppm) for Flavanone Protons in the Presence of this compound. A positive ΔδRS indicates the (S)-enantiomer signal is downfield of the (R)-enantiomer signal.
Flavanone AnalyteΔδRS (H-3a)ΔδRS (H-3e)
Bavachinin+0.024-0.033
Naringenin+0.015-0.015
Hesperetin+0.019-0.016
Liquiritigenin+0.013-0.013

Chiral Stationary Phases (CSPs) in Chromatography

The principles of chiral recognition embodied by BINOL derivatives are extensively applied in chromatography for the separation of enantiomers. Chiral Stationary Phases (CSPs) are materials used in chromatographic columns that can selectively interact with enantiomers, leading to different retention times and thus enabling their separation.

Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are renowned for their powerful enantioseparation capabilities across a wide range of chiral compounds. nih.govresearchgate.net Amylose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are coated onto a silica (B1680970) support to create commercially available CSPs like Chiralpak AD. nih.govresearchgate.net These phases have proven effective in separating the enantiomers of BINOL and its derivatives. The chiral recognition ability of these CSPs stems from the helical structure of the polysaccharide, which creates chiral grooves. Enantiomers can fit differently into these grooves, leading to differential interactions and successful separation. nih.gov

The separation of enantiomers on a chiral stationary phase is governed by the differential stability of the diastereomeric complexes formed between each enantiomer and the chiral selector of the CSP. The primary mechanisms involved in chiral recognition on polysaccharide-based CSPs include a combination of attractive interactions:

Hydrogen Bonding: The hydroxyl and carbamate (B1207046) groups on the polysaccharide derivative can act as hydrogen bond donors and acceptors, interacting with polar functional groups on the analyte. nih.gov

π-π Interactions: The aromatic phenyl groups on the carbamate derivatives of the polysaccharide can engage in π-π stacking with aromatic rings of the analyte, such as the naphthyl rings of BINOL derivatives. nih.gov

Dipole-Dipole Interactions: Polar bonds within both the CSP and the analyte contribute to electrostatic interactions.

Steric Hindrance (Inclusion): The most critical factor is often the steric fit. One enantiomer may fit more snugly into the chiral cavities or grooves of the CSP, allowing for more favorable interactions, while the other enantiomer experiences steric repulsion, leading to weaker binding and earlier elution. nih.gov

The combination of these interactions results in a measurable difference in retention time between the two enantiomers, allowing for their chromatographic resolution. nih.gov

The performance of chiral separations on polysaccharide-based CSPs is highly sensitive to operating conditions, particularly the column temperature and the composition of the mobile phase. nih.govnih.gov These parameters can significantly influence not only the degree of separation (resolution) but also the elution order of the enantiomers.

Temperature Effects: Temperature controls the thermodynamics of the chiral recognition process. scienceopen.com In some cases, a phenomenon known as "temperature-induced inversion of elution order" can be observed. nih.gov As the temperature is changed, the relative retention of the two enantiomers can reverse. The specific temperature at which the separation factor is exactly 1.0 (meaning the enantiomers co-elute) is called the isoenantioselective temperature (Tiso). nih.govresearchgate.net Operating above or below this temperature can lead to opposite elution orders.

Solvent Effects: The composition of the mobile phase, especially the type and concentration of the polar modifier (e.g., an alcohol mixed with hexane), has a profound impact. A "solvent-induced reversal of elution order" for BINOL has been observed on a polysaccharide-based CSP. nih.gov For instance, using linear alcohols as modifiers might cause the R-enantiomer to elute first, while using a different alcohol like 2-propanol can cause the S-enantiomer to elute first. nih.gov This highlights the critical role of the solvent in mediating the interactions between the analyte and the CSP.

Table 2: Influence of Temperature and Mobile Phase on the Enantioseparation of 1,1'-bi-2-naphthol (B31242) (BINOL) on a Polysaccharide-Based CSP (Chiralpak IA).
Mobile Phase (n-hexane/2-propanol)Temperature (°C)Separation Factor (α)Elution Order
92/8 (v/v)101.12R then S
92/8 (v/v)31.41.00Co-elution (Tiso)
92/8 (v/v)501.10S then R
90/10 (v/v)251.45R then S

Applications in Chiral High-Performance Liquid Chromatography (HPLC)

While this compound is not typically used directly as a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC), its application in chiral recognition is closely linked to HPLC as a validation technique. nih.govresearchgate.net The compound functions effectively as a chiral solvating agent (CSA) in Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric purity of specific molecules, such as flavanones. nih.govresearchgate.net The results and enantiomeric purity values obtained through the ¹H NMR method with the dibromo-BINOL derivative as a CSA are subsequently confirmed by comparing them against results from chiral HPLC analysis, which serves as a benchmark for accuracy. nih.govresearchgate.netresearchgate.net This complementary use underscores the reliability of this compound in enantiomeric excess determination, with chiral HPLC providing the established reference data.

Derivatives of the parent compound, 1,1'-bi-2-naphthol (BINOL), have been successfully used to prepare novel chiral stationary phases for HPLC, demonstrating the potential of the BINOL scaffold in chromatographic enantioseparation. nih.gov These CSPs often rely on hydrogen bonds and π-π interactions to achieve chiral recognition. nih.gov

Fluorescent Probes and Sensors

The 1,1'-bi-2-naphthol (BINOL) framework is a foundational structure for the development of enantioselective fluorescent sensors. rsc.org The introduction of various functional groups onto the BINOL structure allows for the tuning of its fluorescence properties, making it a versatile platform for creating sensors that can recognize chiral molecules with high sensitivity and selectivity. rsc.orgnih.gov

Enantioselective Recognition of Chiral Amino Alcohols and Amino Acids

Derivatives of BINOL are extensively employed in the design of fluorescent sensors for the enantioselective recognition of amino acids and their derivatives. rsc.orgnih.gov For instance, novel BINOL derivatives bearing S-tryptophan units have been synthesized and studied for their ability to recognize N-Boc-protected amino acid anions through fluorescence titration. nih.gov Similarly, sensors based on H8-BINOL have demonstrated high enantioselectivity in recognizing specific amino acids like D- and L-phenylalanine. nih.govrsc.org

A common strategy involves modifying the BINOL structure at the 3,3'-positions. The compound (R)-3,3'-diformyl-1,1'-bi-2-naphthol, when combined with a metal ion such as Zn(II), can act as a fluorescent probe for amino acids. nsf.gov This indicates that the 3,3'-dibromo-BINOL scaffold provides a key structural element whose bromine atoms can be replaced with other functional groups to create highly effective and enantioselective fluorescent sensors.

Creation of Novel Dyes and Sensors

The synthesis of novel dyes and sensors frequently utilizes the BINOL scaffold due to its unique, rigid chiral environment. nih.gov Modifications to the BINOL core, including the introduction of halogen atoms like bromine, are critical for altering the electronic and steric properties of the molecule. These changes influence the molecule's interaction with chiral analytes and its photophysical properties, which are essential for sensor development. The bromine atoms in this compound can stabilize transition states in molecular interactions through π-π stacking and steric guidance, a principle that is fundamental to the design of new chiral sensors.

Computational and Spectroscopic Studies of Chiral Recognition

Density Functional Theory (DFT) Studies on Chiral Interactions

Density Functional Theory (DFT) is a powerful computational tool used to investigate the chiral interactions and properties of BINOL derivatives. ustc.edu.cnijapm.org DFT calculations have been successfully applied to study the interaction between 3,3'-dibromo-1,1'-bi-2-naphthol and proteins like human serum albumin (HSA). nih.govresearchgate.net In these studies, molecular docking simulations are performed, and the resulting low-energy conformations are further analyzed using DFT to calculate theoretical Circular Dichroism (CD) spectra. nih.govresearchgate.net

These theoretical spectra can then be compared with experimental data to corroborate the findings. nih.govresearchgate.net DFT is also used to explore the ground-state geometries and isomerization processes of various BINOL isomers, providing insights into their conformational stabilities and racemization mechanisms. ustc.edu.cn Such computational studies are crucial for understanding the host-guest interactions that underpin chiral recognition phenomena. researchgate.net

Computational MethodApplicationSubject MoleculeKey Findings
DFT Calculations Theoretical CD Spectra(R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol complexed with HSATheoretical spectra showed alterations that corroborated experimental results of complexation. nih.govresearchgate.net
Molecular Docking Binding Pose Prediction(R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol with HSAIdentified the lower energy binding pose for subsequent DFT calculations. nih.govresearchgate.net
DFT Calculations Isomerization Studies1,1'-Binaphthalene-8,8'-diol (a BINOL isomer)Investigated ground state geometries and racemization pathways. ustc.edu.cn

Circular Dichroism (CD) Spectroscopy for Chiral Recognition

Circular Dichroism (CD) spectroscopy is a primary experimental technique for studying chiral molecules and their interactions. researchgate.net It is particularly sensitive to the conformational changes that occur during chiral recognition events. nih.gov

A notable application involves the study of the interaction between the enantiomers of 3,3'-dibromo-1,1'-bi-2-naphthol and human serum albumin (HSA). nih.govresearchgate.net Upon complexation with HSA, the CD spectrum of the dibromo-BINOL derivative shows significant alterations. Specifically, a substantial increase in the CD signal at 250 nm and a bathochromic (red) shift at 370 nm were observed. nih.govresearchgate.net Interestingly, the study found that HSA did not show a binding preference for either the (R) or (S) enantiomer, as the CD signal vanished when equimolar amounts of both were added simultaneously. nih.govresearchgate.net The intensification of the CD signal upon binding was attributed to the increased solubilization of the ligand. nih.govresearchgate.net

CD spectroscopy, often paired with DFT calculations, is also used to determine the absolute configuration of chiral molecules by comparing experimental and predicted spectra. researchgate.netcolab.ws

Spectroscopic TechniqueAnalyteFindingWavelengths
Circular Dichroism (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol with HSASignificant signal increase upon complexation.250 nm
Circular Dichroism (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol with HSABathochromic effect observed.370 nm

Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy for Interfacial Interactions

Attenuated Total Reflection Infrared (ATR-IR) spectroscopy is a powerful technique for studying the molecular interactions and structural arrangements at the interface between two media. This method is particularly suited for in-situ investigations of solid-liquid or liquid-liquid interfaces, providing valuable information on adsorption processes, molecular orientation, and the nature of intermolecular forces.

Despite the utility of ATR-IR for such studies, a comprehensive review of scientific literature reveals a notable absence of specific research focused on the application of this technique to investigate the interfacial interactions of This compound . Searches of scholarly databases did not yield any studies that employ ATR-IR spectroscopy to analyze the behavior of this specific chiral compound at interfaces for the purposes of chiral recognition or sensing.

While the broader class of 1,1'-bi-2-naphthol (BINOL) derivatives is extensively used in chiral recognition and asymmetric catalysis, the specific examination of the interfacial properties of the 3,3'-dibromo substituted variant using ATR-IR remains an unexplored area of research based on currently available literature. Therefore, no detailed research findings or data tables on this specific topic can be presented.

Biomedical and Materials Science Research

Biological Activity and Interactions

The unique stereochemistry and electronic properties of the 3,3'-dibromo-1,1'-bi-2-naphthol scaffold have prompted investigations into its interactions with biological systems.

Inhibition of Hepatitis C Virus NS3 Helicase

The Hepatitis C Virus (HCV) NS3 protein is a multifunctional enzyme essential for viral replication, possessing both protease and helicase activities. nih.gov While numerous inhibitors have been developed for the NS3 protease, the helicase function remains a less explored but critical target for novel antiviral therapies. nih.gov The NS3 helicase is responsible for unwinding RNA duplexes, a crucial step in the viral replication process. researchgate.net Research into small molecule inhibitors of HCV NS3 helicase has identified various compounds that can disrupt its function. nih.govtcichemicals.com However, based on the available scientific literature, there is no specific research detailing the inhibitory activity of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol against Hepatitis C Virus NS3 helicase. The development of specific NS3 helicase inhibitors is considered a valuable goal for creating new antiviral drugs that could be used in combination with existing protease inhibitors. nih.gov

Interaction with Serum Albumins (e.g., Human Serum Albumin)

The interaction of chiral molecules with serum albumins is a critical factor in their pharmacokinetic and pharmacodynamic profiles. A study investigating the interaction of the enantiomer, (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol, with human serum albumin (HSA) has provided valuable insights. This research demonstrated that the compound is an effective ligand for HSA. orgsyn.org The binding of the (R)-(+)-enantiomer to HSA resulted in significant alterations to the circular dichroism (CD) spectrum, indicating a complex formation. orgsyn.org Notably, the study found that HSA did not exhibit a binding preference for either the (R) or (S) enantiomer when equimolar amounts were present. orgsyn.org The complexation led to a substantial increase in the CD signal at 250 nm and a bathochromic shift at 370 nm. orgsyn.org These spectral changes suggest that the binding event influences the chiral environment of the molecule. Such interactions with serum proteins can affect the distribution, metabolism, and efficacy of a compound in the body. scbt.com

Photoinduced DNA Interstrand Cross-Linking Capabilities of Analogues

Analogues of 3,3'-dibromo-1,1'-bi-2-naphthol have been investigated for their ability to induce DNA damage upon photoactivation, a property with potential applications in anticancer therapy. Research has focused on the design and synthesis of 4,4'-dibromo binaphthalene analogues that can be activated by 350 nm irradiation to induce various forms of DNA damage, including DNA interstrand cross-links (ICL). organic-chemistry.org The formation of ICLs is a highly cytotoxic lesion that can block essential cellular processes like DNA replication and transcription. chemimpex.com

The mechanism of action for these photoinducible DNA cross-linking agents involves the generation of free radicals upon photoactivation, which then form carbocations that can alkylate DNA bases, leading to the formation of covalent cross-links. organic-chemistry.org The efficiency and type of DNA damage are dependent on several factors, including the nature of the leaving groups on the binaphthalene scaffold, the pH of the solution, and the specific DNA sequence. organic-chemistry.org While many of these compounds show minimal cytotoxicity in the dark, their anticancer effects are significantly enhanced upon irradiation, demonstrating the potential for targeted phototherapy with reduced side effects. organic-chemistry.org

Analogue Type Activation Wavelength Induced DNA Damage Key Findings
4,4'-dibromo binaphthalene analogues350 nmInterstrand cross-links (ICL), strand cleavages, alkaline labile lesionsCytotoxicity significantly increases upon irradiation.
1,1'-biphenyl analogues350 nmInterstrand cross-links (ICL)Efficiency depends on leaving groups and substituents.

Potential in Drug Discovery and Development

The structural characteristics of this compound and its derivatives suggest their potential utility in drug discovery and development. The axial chirality of the BINOL framework is a crucial feature, as the biological activity of many pharmaceuticals is dependent on their stereochemistry. The ability to synthesize enantiomerically pure compounds is therefore of high importance in medicinal chemistry.

The photoinduced DNA interstrand cross-linking capabilities of its analogues highlight a promising avenue for the development of photo-activated anticancer prodrugs. organic-chemistry.org This approach offers the advantage of spatio-temporal control over drug activation, potentially leading to more selective and effective cancer treatments. Furthermore, the interactions of this class of compounds with serum albumins are a key consideration in drug design, influencing their bioavailability and distribution. orgsyn.org The investigation of BINOL derivatives as enzyme inhibitors and for their interactions with proteins provides a basis for exploring their therapeutic potential. nih.gov

Advanced Materials Science Applications

Beyond its biomedical potential, the 3,3'-dibromo-1,1'-bi-2-naphthol scaffold is a valuable component in the field of materials science.

Use as a Versatile Building Block in Complex Organic Molecules

This compound and its enantiomer serve as versatile building blocks in the synthesis of complex organic molecules. The chiral backbone of these compounds makes them excellent ligands and catalysts for asymmetric synthesis, enabling the production of enantiomerically pure products, which is of paramount importance in the pharmaceutical industry.

The bromine atoms at the 3 and 3' positions provide reactive handles for further functionalization through various chemical reactions, including substitution and cross-coupling reactions. nih.gov This allows for the systematic modification of the BINOL structure to fine-tune its steric and electronic properties for specific applications. For instance, the enantiomer (R)-3,3'-Dibromo-1,1'-bi-2-naphthol has been used to create a highly efficient catalyst for the enantioselective hetero-Diels-Alder reaction when complexed with zinc. chemimpex.com The versatility of the BINOL framework has led to the construction of a vast number of derivatives with applications in molecular recognition, chiral sensing, and the development of advanced materials such as liquid crystals and organic semiconductors. nih.gov

Development of Conductive Polymers with Binaphthyl Hinges

The integration of chiral units like this compound into conjugated polymer backbones is a strategy for creating conductive materials with chiroptical properties. The binaphthyl unit acts as a "chiral hinge," influencing the polymer's helical conformation and, consequently, its electronic and optical characteristics.

Research has demonstrated the synthesis of conductive polymers featuring a 1,1'-binaphthyl core. The conformational flexibility around the C1-C1' bond is a critical factor that can be tuned by substituents on the naphthyl rings. wwu.edu In polymers derived from BINOL, the hydroxyl groups at the 2,2'-positions, or their modifications, play a significant role. The bromine atoms at the 3,3'-positions in this compound would further modulate these properties through steric and electronic effects, impacting the polymer's final architecture and conductivity.

The primary method for creating these polymers involves incorporating the binaphthyl unit into the main chain of conjugated systems, such as polyarylenevinylenes, polyarylenes, and polythiophenes. researchgate.net This ensures that the chirality is inherent to the polymer backbone, leading to stable chiral conformations that are less susceptible to external factors like temperature or solvent changes. researchgate.net The electronic properties of these polymers, including their conductivity and redox behavior, are highly dependent on the specific electroactive units attached to the binaphthyl hinge and their connection points. wwu.edu For instance, linking oligothiophenes to the binaphthyl core results in polymers with charge-trapping properties, which are of interest for electronic applications. wwu.edu

The table below summarizes the key aspects of designing conductive polymers with binaphthyl hinges.

FeatureRole of this compoundImpact on Polymer PropertiesPotential Applications
Chiral Hinge Provides a rigid, axially chiral scaffold within the polymer backbone.Induces a stable helical conformation (main chain chirality).Chiral electronics, Spintronics
Substituents (Br, OH) Bromine and hydroxyl groups influence steric hindrance and electronic properties.Modulates conformational flexibility, solubility, and charge transport.Tunable conductive materials
Conjugation Pathway Serves as a building block for connection with other conjugated monomers.Affects redox potentials, conductivity, and optical activity (e.g., circular dichroism).Organic conductors, Solar cells

Chiral Electroactive Sensors and Optoelectronic Devices

The intrinsic chirality and electronic properties of this compound and its derivatives make them prime candidates for the development of chiral sensors and optoelectronic components. These devices rely on the ability of the chiral molecule to interact differently with the enantiomers of a target analyte, translating this molecular recognition event into a measurable signal, such as a change in fluorescence or electrical current. researchgate.netacs.org

Polymer-based fluorescent sensors have been successfully prepared using substituted BINOLs for the enantioselective recognition of chiral molecules like amino acids and amino alcohols. nih.gov The binaphthyl unit forms the core of the sensor, and its interaction with an analyte can trigger a change in the fluorescence emission. The principle often involves the formation of a diastereomeric complex between the chiral sensor and the analyte enantiomer, which perturbs the electronic state of the sensor molecule.

Derivatives of BINOL, such as H8-BINOL, have been used to create fluorescent probes that operate via an intramolecular charge transfer (ICT) mechanism. mdpi.com The binding of an analyte can alter the electron-donating or -accepting nature of parts of the molecule, leading to a significant and often enantioselective fluorescence response. mdpi.com Furthermore, conductive polymers incorporating binaphthyl hinges are noted for their direct potential in creating chiral electroactive sensors, where the binding of a chiral analyte could modulate the polymer's conductivity. wwu.edu

The key characteristics of these sensors are summarized below.

Sensor TypePrinciple of OperationRole of Binaphthyl UnitAnalyte Examples
Fluorescent Sensor Enantioselective change in fluorescence intensity or wavelength upon analyte binding.Provides the chiral recognition site and acts as the core of the fluorophore.Amino acids, Amino alcohols
Electroactive Sensor Enantioselective change in electrochemical properties (e.g., redox potential, conductivity).Forms a chiral environment at an electrode surface or within a conductive polymer.Chiral electroactive probes
Optoelectronic Device Materials that emit or interact with circularly polarized light.Induces chiroptical properties in polymers and liquid crystals.Circularly Polarized OLEDs (CP-OLEDs)

Construction of Proton-Responsive Supramolecular Polymers

Supramolecular polymers are ordered arrays of molecules held together by non-covalent interactions, such as hydrogen bonding. The phenolic hydroxyl groups of this compound are ideal functional groups for directing the self-assembly of such structures. The acidity of these hydroxyl groups allows the resulting supramolecular assemblies to be responsive to changes in pH, or proton concentration.

Research has shown that 1,1'-bi-2-naphthol (B31242) (BINOL) has a strong tendency to form extended, hydrogen-bonded strands. rsc.org This self-assembly can be controlled by the protonation state of the hydroxyl groups. In the presence of a base, the BINOL molecule can be deprotonated to form the BINOLAT anion. rsc.org This anion can then co-crystallize with neutral BINOL molecules to form stable, ordered supramolecular polymer strands held together by strong O-H···O⁻ hydrogen bonds. rsc.org

This assembly-disassembly process is reversible and directly dependent on pH. At a pH where the hydroxyl groups are protonated, the hydrogen bonding network may be different or weaker than at a higher pH where deprotonation occurs. This switching behavior is the basis for proton-responsive materials. Brominated BINOL derivatives have been specifically used to create more complex, bowl-shaped host molecules (cyclophanes) that are then incorporated into proton-responsive supramolecular polymers. nih.govacs.org The bromine atoms can influence the acidity of the neighboring hydroxyl groups and the packing of the molecules in the supramolecular assembly.

StimulusMolecular MechanismSupramolecular StructureResulting Property
Addition of Base (Increase in pH) Deprotonation of the phenolic -OH groups to form -O⁻ (BINOLAT).Formation of strong O-H···O⁻ hydrogen bonds between neutral BINOL and anionic BINOLAT units, leading to self-assembly.Formation of ordered supramolecular polymer strands or gels.
Addition of Acid (Decrease in pH) Protonation of the BINOLAT -O⁻ groups back to neutral -OH groups.Disruption of the O-H···O⁻ hydrogen bonds, leading to disassembly of the ordered structure.Dissolution of the supramolecular polymer or gel-to-sol transition.

Design of Metal-Organic Frameworks (MOFs) for Chiral Recognition

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). By using an enantiomerically pure linker like a derivative of this compound, it is possible to build a MOF with a chiral internal pore structure. These chiral MOFs can be used for enantioselective separations and recognition.

The strategy involves modifying the BINOL scaffold with functional groups, such as carboxylic acids, that can coordinate to the metal centers. For example, tetracarboxylic acid-functionalized BINOL derivatives have been used to construct chiral porous MOFs by reacting them with metal salts like copper(II) nitrate or cadmium(II) chloride. nih.gov The resulting framework possesses ordered, chiral channels whose surfaces are lined with the binaphthyl units.

These chiral environments allow the MOF to interact differently with the two enantiomers of a guest molecule. This discrimination can be detected through various means, including enantioselective fluorescence sensing, where the binding of one enantiomer over the other causes a distinct change in the MOF's light emission. nih.govrsc.org The rigidity and well-defined C2 symmetry of the BINOL unit are crucial for creating the precise and predictable chiral pockets necessary for effective recognition. While non-brominated BINOL is used in MOF synthesis, derivatives with substituents like bromine can be employed to fine-tune the size and chemical nature of the pores, potentially enhancing selectivity.

ComponentFunctionExampleOutcome
Chiral Linker Provides the stereochemical information to the framework.(S)-BINOL functionalized with carboxylate groups.Creates a homochiral porous structure.
Metal Cluster Acts as the node connecting the linkers into a 3D network.Copper(II) or Cadmium(II) ions.Forms a stable, crystalline, and porous material.
Chiral Pore Serves as the site for enantioselective molecular recognition.The interior cavity of the MOF lined with chiral binaphthyl units.Differential binding of guest enantiomers.
Guest Molecule The racemic or enantiopure substance to be recognized or separated.Chiral amines, alcohols.Enantioselective sensing or separation.

Computational Chemistry and Theoretical Studies

Mechanistic Insights and Facial Selectivity through DFT Studies

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of asymmetric reactions catalyzed by BINOL derivatives. For (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, DFT calculations help to rationalize the high levels of enantioselectivity observed in various transformations.

The bromine atoms at the 3 and 3' positions are not merely passive substituents. Computational studies suggest they play a crucial role in enhancing catalytic efficacy compared to unsubstituted BINOL. These bulky and electron-withdrawing groups influence the catalyst's geometry and electronic properties. DFT calculations have shown that the bromine atoms help to stabilize the transition states of reactions, such as in the allylation of cyclic enones, through a combination of steric guidance and π-π stacking interactions. This stabilization lowers the activation energy for the favored reaction pathway, leading to higher enantiomeric excess of the product.

In reactions like the enantioselective hetero-Diels-Alder reaction, where a zinc complex of 3,3'-dibromo-BINOL is used, the catalytic system can be complex. organic-chemistry.org While detailed DFT studies on the specific (S)-enantiomer complex are not extensively documented in readily available literature, theoretical models for similar BINOL-metal complexes suggest that the catalyst may exist as various aggregated species. DFT calculations are crucial in such cases to determine the active catalytic species and to model the transition state assembly, thereby explaining the origin of the observed stereoselectivity. These models typically analyze the coordination of the substrates to the metal center, the non-covalent interactions between the catalyst's chiral backbone and the substrates, and the energetic profiles of competing diastereomeric transition states.

A stereochemical model based on DFT calculations for asymmetric C–H amidation catalyzed by a modified chiral BINOL ligand highlights the power of this approach. Such studies compute the geometries and relative free energies of possible transition states to identify the most favored reaction pathway that leads to the observed major enantiomer.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand and predict the interactions between small molecules, like this compound, and biological macromolecules, such as proteins.

Studies on the interaction of 3,3'-dibromo-1,1'-bi-2-naphthol enantiomers with Human Serum Albumin (HSA), a key transport protein in the bloodstream, have utilized molecular docking to explore their binding modes. While both the (R) and (S) enantiomers are effective ligands for HSA, computational studies reveal subtle differences in their interactions. DFT simulations performed on the docked poses indicate that the (S)-enantiomer can form stronger van der Waals interactions with amino acid residues, such as Tryptophan-214, within the hydrophobic binding pockets of HSA. This stronger interaction can influence the compound's pharmacokinetics and bioavailability.

These simulations provide valuable atomic-level detail that complements experimental data. The process typically involves preparing the 3D structures of the ligand and the protein, defining a binding site on the protein, and then using a scoring function to evaluate and rank the different binding poses of the ligand.

Table 1: Key Interactions in Molecular Docking Simulations

Interaction Type Description Relevance to this compound
Van der Waals Weak, short-range electrostatic attractions between uncharged molecules. DFT simulations suggest stronger interactions for the (S)-enantiomer with HSA residues like Trp-214.
Hydrophobic The tendency of nonpolar molecules to aggregate in aqueous solution and exclude water molecules. The naphthyl backbone of the compound facilitates binding within hydrophobic pockets of proteins like HSA.
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. The hydroxyl groups of the naphthol units are potential hydrogen bond donors.

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic naphthyl rings can interact with aromatic residues of a protein, such as phenylalanine, tyrosine, or tryptophan. |

Theoretical CD Spectra Calculations

Circular Dichroism (CD) spectroscopy is a powerful experimental technique for studying chiral molecules. The calculation of theoretical CD spectra using time-dependent density functional theory (TD-DFT) has become a reliable method for determining the absolute configuration of chiral compounds by comparing the calculated spectrum with the experimental one.

For 3,3'-dibromo-1,1'-bi-2-naphthol, theoretical CD spectra have been calculated to understand the chiroptical properties of the molecule, both in its free state and when interacting with other molecules, such as proteins. A study on the interaction with HSA showed that the calculated CD spectrum of the (R)-enantiomer, obtained through DFT calculations, accurately reproduced the alterations observed in the experimental spectrum upon complexation. This corroboration between theoretical and experimental data provides strong evidence for the predicted binding mode and the conformational changes induced upon binding.

The process involves first obtaining stable conformers of the molecule through computational geometry optimization. Then, for each conformer, the electronic transitions and their corresponding rotatory strengths are calculated using TD-DFT. The final theoretical CD spectrum is generated by summing these transitions, often broadened by a Gaussian or Lorentzian function. These calculations can explain experimental observations, such as the significant increase in the CD signal intensity at 250 nm and the bathochromic (red) shift observed when the molecule binds to HSA.

Modeling of Material Behavior and Properties

The unique structural and chiroptical properties of this compound make it a valuable building block for advanced materials, including liquid crystals and organic semiconductors. Computational modeling is essential for understanding how the molecular properties of this chiral dopant influence the macroscopic behavior of these materials.

Liquid Crystals: In liquid crystals, chiral molecules like (S)-3,3'-Dibromo-BINOL can be used as dopants to induce a helical twisting of the molecular arrangement, leading to the formation of cholesteric or chiral nematic phases. Computational methods, including DFT, can be used to model the behavior of these systems. Theoretical calculations can predict parameters such as the helical twisting power of the chiral dopant, which is related to its molecular shape and intermolecular interaction potential. DFT can be used to calculate molecular properties like polarizability and dipole moments, which are crucial for understanding the intermolecular interactions that govern the liquid crystalline phase behavior. nih.gov

Organic Semiconductors: In the field of organic electronics, the performance of semiconductor devices is highly dependent on the molecular packing and electronic properties of the organic material. nih.gov DFT calculations are used to predict key parameters that influence charge transport. These include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the reorganization energy (the energy required for geometric relaxation upon charge transfer), and the electronic coupling between adjacent molecules. core.ac.uk By incorporating this compound into larger conjugated systems, its rigid and chiral scaffold can influence the solid-state packing, potentially leading to materials with unique charge transport and optical properties. Theoretical studies can screen potential molecular designs and predict their electronic characteristics before their synthesis. core.ac.uk

Computational Prediction Models in Drug Design

While specific examples of this compound being used in large-scale computational drug design campaigns are not widely reported, the principles of in silico drug design are highly relevant to this class of molecules. Computational models are routinely used to screen vast libraries of virtual compounds to identify potential drug candidates.

Pharmacophore Modeling: A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological target. Pharmacophore models can be generated based on the structure of a known active ligand or the binding site of a target protein. nih.gov A molecule like this compound, with its defined 3D structure and distribution of hydrophobic regions, hydrogen bond donors, and aromatic rings, could be used to build or be screened against pharmacophore models for various therapeutic targets.

Virtual Screening: This technique involves docking large libraries of compounds into the structure of a target protein to predict their binding affinity. nih.gov If a derivative of this compound were identified as a hit compound, virtual screening could be used to explore a library of related BINOL derivatives to find molecules with potentially improved binding.

These computational prediction models help to prioritize which compounds to synthesize and test experimentally, thereby accelerating the drug discovery process. globalresearchonline.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) is the study of how the chemical structure of a molecule is related to its biological or chemical activity. For a versatile scaffold like this compound, SAR studies are crucial for optimizing its performance as a catalyst or its potency as a biologically active agent.

A hypothetical SAR study on this scaffold could involve synthesizing a library of derivatives with systematic modifications at various positions of the binaphthyl core. For example, one could vary the substituents at the 3,3'-positions (e.g., changing bromine to chlorine, iodine, or other functional groups) or at other positions like 6,6'. acs.org

Table 2: Hypothetical SAR Exploration of (S)-3,3'-Dibromo-BINOL Derivatives

Position of Variation Type of Modification Potential Impact on Activity
3,3'-Positions Varying halogen (F, Cl, I), Alkyl groups, Aryl groups Modulates steric bulk and electronic properties, directly influencing the chiral pocket and transition state stabilization.
6,6'-Positions Adding electron-donating or -withdrawing groups Alters the electronic properties of the naphthyl rings, which can affect catalytic activity or protein binding affinity.

| 2,2'-OH Groups | Conversion to ethers or esters | Blocks the hydroxyl groups, which can be crucial for binding to metal centers or interacting with substrates/proteins. |

The activity of these new derivatives would then be evaluated in a specific assay (e.g., measuring the enantiomeric excess in a catalytic reaction or the inhibitory concentration against an enzyme). The results would help to build a model that correlates specific structural features with the observed activity, guiding the design of more effective molecules. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to quantify these relationships and build predictive models. nih.gov

Q & A

Basic: What are the key synthetic routes and characterization methods for (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol?

Answer:
The synthesis typically involves bromination of (S)-1,1'-bi-2-naphthol (BINOL) using bromine or electrophilic brominating agents under controlled conditions. Key characterization methods include:

  • Purity Analysis : Gas chromatography (GC) and thin-layer chromatography (TLC) are used to verify purity (>97% as per GC&T) .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm the dibromo substitution at the 3,3'-positions .
  • Chiral Purity : Circular dichroism (CD) spectroscopy and enantiomeric excess (ee) analysis via chiral HPLC ensure optical purity .

Basic: How is enantiomeric purity determined using this compound as a chiral auxiliary?

Answer:
The compound acts as a chiral solvating agent (CSA) in ¹H NMR to determine ee values of flavanones. Methodological steps include:

Sample Preparation : Mix the analyte with (S)-(-)-3,3'-Dibromo-BINOL in a deuterated solvent (e.g., CDCl₃) .

NMR Analysis : Observe splitting of proton signals (e.g., aromatic or hydroxyl groups) due to diastereomeric interactions.

Quantification : Compare integration ratios of split peaks with chiral HPLC results for validation (R² > 0.99) .

Advanced: What role does this compound play in asymmetric catalysis?

Answer:
The compound serves as a chiral ligand in enantioselective reactions:

  • Asymmetric Allylation : Catalyzes allylboronate additions to cyclic enones (e.g., enone 1a) in tert-butanol, achieving high ee (up to 95%) via coordination with zinc or zirconium .
  • Strecker Synthesis : Forms chiral zirconium complexes for cyanide addition to imines, yielding α-aminonitriles with >90% ee .
  • Hetero Diels-Alder Reactions : Enhances diastereoselectivity in Zn-catalyzed cycloadditions through π-π stacking and steric effects .

Advanced: How does molecular docking explain enantioselective interactions of (S)-(-)-3,3'-Dibromo-BINOL with proteins?

Answer:
CD spectroscopy and computational studies reveal:

  • HSA Binding : The compound binds to human serum albumin (HSA) via hydrophobic pockets, increasing solubility and CD signal intensity at 250 nm. No enantiomeric preference is observed in equimolar mixtures .
  • DFT Simulations : Lower-energy poses of (S)-enantiomer show stronger van der Waals interactions with HSA residues (e.g., Trp-214), corroborating experimental bathochromic shifts .

Advanced: Can (S)-(-)-3,3'-Dibromo-BINOL be used in fluorescent enantioselective sensing?

Answer:
While not directly fluorescent, derivatives like 3,3'-diformyl-BINOL can be brominated to create tetrabromo probes for amino acid recognition:

  • Aqueous Recognition : The Zn²⁺-complexed probe exhibits enantioselective fluorescence in HEPES buffer (pH 7.4), with λ₂ > 500 nm emissions sensitive to ee .
  • Dual Emission : Condensation products (e.g., with tryptophan) enable simultaneous concentration and ee determination via dual-wavelength fluorescence .

Basic: What spectroscopic techniques confirm the axial chirality of (S)-(-)-3,3'-Dibromo-BINOL?

Answer:

  • CD Spectroscopy : Distinct Cotton effects at 250–370 nm confirm the (S)-configuration. Complexation with proteins (e.g., HSA) enhances signal resolution .
  • X-ray Crystallography : Single-crystal analysis reveals dihedral angles (~70°) between naphthol rings, consistent with axial chirality .

Advanced: How do steric and electronic effects of bromine substitution influence catalytic activity?

Answer:

  • Steric Effects : Bromine at 3,3'-positions increases rigidity, enhancing enantioselectivity in allylation (ΔΔG‡ up to 2.5 kcal/mol) .
  • Electronic Effects : Electron-withdrawing bromine stabilizes transition states via halogen bonding, improving turnover frequency (TOF) in asymmetric cyanations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.